1-(4-Methoxy-2-methylphenyl)propan-2-one chemical properties and molecular structure
1-(4-Methoxy-2-methylphenyl)propan-2-one chemical properties and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and molecular structure of 1-(4-methoxy-2-methylphenyl)propan-2-one (CAS No. 16882-24-9), a substituted aromatic ketone of interest in synthetic and medicinal chemistry. Due to the limited publicly available experimental data for this specific isomer, this guide synthesizes known information with theoretical predictions and comparative analysis of closely related structural analogs. The document covers the compound's molecular architecture, predicted physicochemical properties, and potential synthetic pathways. Furthermore, it explores the broader context of substituted phenylpropanones in drug discovery and development, offering insights into the potential applications and research directions for this molecule.
Introduction: The Significance of Substituted Phenylpropanones
The phenylpropanone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. The versatility of this framework, allowing for diverse substitutions on both the aromatic ring and the propane chain, enables the fine-tuning of pharmacokinetic and pharmacodynamic properties. These modifications can profoundly influence a molecule's interaction with biological targets, leading to the development of novel therapeutics. While extensive research exists for many phenylpropanone derivatives, the specific isomer, 1-(4-methoxy-2-methylphenyl)propan-2-one, remains a less-explored entity, presenting a unique opportunity for novel chemical space exploration in drug discovery programs.
Molecular Structure and Identification
The molecular identity of 1-(4-methoxy-2-methylphenyl)propan-2-one is defined by its unique arrangement of functional groups. Understanding this structure is fundamental to predicting its reactivity and potential biological activity.
Structural Formula and Nomenclature
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Systematic IUPAC Name: 1-(4-Methoxy-2-methylphenyl)propan-2-one
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CAS Number: 16882-24-9[1]
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Molecular Formula: C₁₁H₁₄O₂[1]
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Molecular Weight: 178.23 g/mol [1]
The structure features a phenyl ring substituted with a methoxy group at the C4 position and a methyl group at the C2 position. A propan-2-one chain is attached to the C1 position of the phenyl ring.
Caption: 2D Molecular Structure of 1-(4-methoxy-2-methylphenyl)propan-2-one.
Chemical and Physical Properties
| Property | Predicted/Inferred Value | Basis of Information |
| Physical State | Likely a liquid or low-melting solid at room temperature. | Based on the properties of similar phenylpropanone derivatives. |
| Boiling Point | Predicted to be in the range of 270-290 °C at atmospheric pressure. | Comparison with isomers like 1-(4-methoxyphenyl)-2-methylpropan-1-one (Boiling Point: 270-280 °C).[2] |
| Solubility | Expected to be soluble in common organic solvents (e.g., chloroform, DCM, ethyl acetate). | General solubility of ketones and aromatic compounds.[2] |
| Stability | Stable under normal laboratory conditions. | General stability of ketones and ethers.[3] |
| Reactivity | The ketone carbonyl group is susceptible to nucleophilic attack and reduction. The aromatic ring can undergo electrophilic substitution, directed by the activating methoxy and methyl groups. | Fundamental principles of organic chemistry. |
Spectroscopic Characterization (Predicted)
While specific spectra for 1-(4-methoxy-2-methylphenyl)propan-2-one are not publicly available, a prediction of the key spectroscopic features can be made based on its structure. This is invaluable for the identification and characterization of the compound in a research setting.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.1 - 2.3 | Singlet | 3H | Propan-2-one methyl protons (CH₃) |
| ~ 2.2 - 2.4 | Singlet | 3H | Aromatic methyl protons (Ar-CH₃) |
| ~ 3.7 - 3.9 | Singlet | 3H | Methoxy protons (O-CH₃) |
| ~ 3.6 - 3.8 | Singlet | 2H | Methylene protons (Ar-CH₂-C=O) |
| ~ 6.7 - 7.2 | Multiplet | 3H | Aromatic protons |
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 205 - 210 | Carbonyl carbon (C=O) |
| ~ 158 - 162 | Aromatic carbon attached to methoxy group (C-OCH₃) |
| ~ 135 - 140 | Aromatic carbon attached to methyl group (C-CH₃) |
| ~ 110 - 135 | Other aromatic carbons (CH) |
| ~ 55 - 57 | Methoxy carbon (O-CH₃) |
| ~ 45 - 50 | Methylene carbon (Ar-CH₂-C=O) |
| ~ 28 - 32 | Propan-2-one methyl carbon (CH₃) |
| ~ 18 - 22 | Aromatic methyl carbon (Ar-CH₃) |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~ 1715 | C=O (Ketone) stretching |
| ~ 2850 - 3000 | C-H (Aliphatic) stretching |
| ~ 3000 - 3100 | C-H (Aromatic) stretching |
| ~ 1600, 1500 | C=C (Aromatic) stretching |
| ~ 1250 | C-O (Aryl ether) stretching (asymmetric) |
| ~ 1030 | C-O (Aryl ether) stretching (symmetric) |
Mass Spectrometry (MS) (Predicted)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z = 178. Key fragmentation patterns would likely involve the cleavage of the acyl group and benzylic cleavage.
Synthesis and Experimental Protocols
A plausible synthetic route to 1-(4-methoxy-2-methylphenyl)propan-2-one would involve the Friedel-Crafts acylation of 3-methylanisole. While a specific, validated protocol for this exact compound is not available in the literature, a general procedure can be proposed based on established synthetic methodologies.
Proposed Synthetic Workflow: Friedel-Crafts Acylation
Caption: Proposed workflow for the synthesis of 1-(4-methoxy-2-methylphenyl)propan-2-one.
General Experimental Protocol (Hypothetical)
Disclaimer: This is a generalized, hypothetical protocol and requires optimization and safety assessment before implementation.
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Reaction Setup: To a stirred solution of 3-methylanisole (1.0 equivalent) in a suitable inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C, add a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.1 equivalents) portion-wise.
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Addition of Acylating Agent: Add chloroacetone (1.05 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for a specified time (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).
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Quenching and Workup: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with the reaction solvent.
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Neutralization and Drying: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Purification: Concentrate the dried organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(4-methoxy-2-methylphenyl)propan-2-one.
Applications in Research and Drug Development
While there are no specific documented applications for 1-(4-methoxy-2-methylphenyl)propan-2-one in drug development, its structural features suggest several potential areas of investigation. The broader class of substituted phenylpropanones has been explored for a variety of therapeutic targets.
Potential as a Synthetic Intermediate
The primary value of this compound likely lies in its role as a versatile intermediate for the synthesis of more complex molecules. The ketone functionality can be readily transformed into other functional groups, such as alcohols, amines, or incorporated into heterocyclic ring systems.
Exploration of Biological Activity
The methoxy and methyl substitutions on the phenyl ring can influence the molecule's lipophilicity and electronic properties, which are key determinants of biological activity. It could be screened for a range of activities, including but not limited to:
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Antimicrobial and Antifungal Activity: Many phenolic and methoxy-substituted aromatic compounds exhibit antimicrobial properties.
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Enzyme Inhibition: The scaffold could be modified to target specific enzyme active sites.
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Receptor Binding: The aromatic and ketone moieties could serve as pharmacophores for various receptor classes.
Conclusion and Future Directions
1-(4-methoxy-2-methylphenyl)propan-2-one represents an under-explored molecule with potential for applications in synthetic and medicinal chemistry. This technical guide has provided a foundational understanding of its molecular structure and predicted chemical properties. The key challenge remains the lack of comprehensive experimental data. Future research should focus on:
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Validated Synthesis and Characterization: The development and publication of a robust synthetic protocol and complete spectroscopic characterization are crucial next steps.
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Exploratory Biological Screening: A systematic evaluation of its biological activity against a panel of targets would elucidate its potential as a lead compound.
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Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis of a library of related derivatives would provide valuable insights into the SAR of this chemical class.
By addressing these knowledge gaps, the scientific community can unlock the full potential of 1-(4-methoxy-2-methylphenyl)propan-2-one and its derivatives in the ongoing quest for novel chemical entities with therapeutic value.
